(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile
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Overview
Description
The compound “(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[3-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE” is a complex organic molecule that features a benzodiazole core, a pyrazole ring, and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The benzodiazole and pyrazole intermediates are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Benzyloxyphenyl Group: This can be done through etherification reactions using benzyl halides and phenols.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the nitrile group yields amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores.
Pyrazole Derivatives: Compounds with similar pyrazole rings.
Benzyloxyphenyl Derivatives: Compounds with similar benzyloxyphenyl groups.
Uniqueness
This compound is unique due to the combination of its structural features, which may confer specific properties not found in other similar compounds. For example, the presence of both benzodiazole and pyrazole rings may result in unique electronic or biological activities.
Properties
Molecular Formula |
C32H23N5O |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C32H23N5O/c33-20-25(32-34-29-16-7-8-17-30(29)35-32)18-26-21-37(27-13-5-2-6-14-27)36-31(26)24-12-9-15-28(19-24)38-22-23-10-3-1-4-11-23/h1-19,21H,22H2,(H,34,35)/b25-18- |
InChI Key |
REFKTFVOGZCTDD-BWAHOGKJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3/C=C(/C#N)\C4=NC5=CC=CC=C5N4)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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